molecular formula C9H10ClNO2 B1448222 6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid hydrochloride CAS No. 1610919-99-7

6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid hydrochloride

Cat. No. B1448222
M. Wt: 199.63 g/mol
InChI Key: XFHDQRGFQZMFLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C9H9NO2 . It is a derivative of cyclopentapyridine .


Synthesis Analysis

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, which are structurally similar to the compound , has been achieved through manganese-catalyzed oxidation of the CH2 adjacent to the pyridine moiety in water . The reaction was catalyzed by Mn(OTf)2 and used t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the InChI code: 1S/C9H9NO2.ClH/c11-9(12)7-4-3-6-2-1-5-10-8(6)7;/h1-2,5,7H,3-4H2,(H,11,12);1H . This indicates the presence of a cyclopentapyridine core in the molecule .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 119.16 . The refractive index is 1.544 (lit.) and the density is 1.018 g/mL at 25 °C (lit.) . The boiling point is 87-88 °C/11 mmHg (lit.) .

Scientific Research Applications

  • Chemistry of Heterocyclic Compounds

    • Application : The multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives .
    • Method : This synthesis involves a profound structural transformation. According to chromatography data, cyanothioacetamide is initially formed which then undergoes the Knoevenagel condensation with aldehydes. The resulting alkenes are involved in the Stork alkylation with enamine. The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic cyclopenta[b]pyridine structure .
    • Results : The structure of a number of heterocycles obtained on their basis was studied by X-ray structural analysis .
  • Green Chemistry

    • Application : Direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues was achieved using Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant .
    • Method : This process was carried out at 25 °C in H2O with high yield and excellent chemoselectivity .
    • Results : The catalytic system was also used efficiently for the direct oxidation of substituted benzylpyridines and 2-ethylpyridine in t-BuOH .
  • Pharmaceutical Chemistry

    • Application : 6,7-dihydro-5H-cyclopenta[b]pyridine is a key intermediate of cefpirome .
    • Method : A new practical and efficient route was developed for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine .
    • Results : The synthesis leads to the formation of the corresponding product, nucleophilic addition, acetylization, Vilsmeier cyclization reaction and dechlorination were employed under mild reaction conditions .

properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c11-9(12)7-4-3-6-2-1-5-10-8(6)7;/h1-2,5,7H,3-4H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHDQRGFQZMFLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)O)N=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid hydrochloride
Reactant of Route 2
6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid hydrochloride
Reactant of Route 3
6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid hydrochloride
Reactant of Route 4
6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid hydrochloride
Reactant of Route 5
6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.